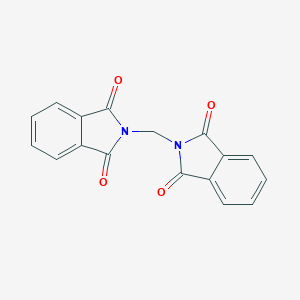

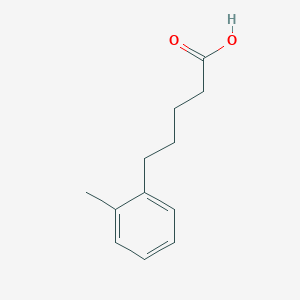

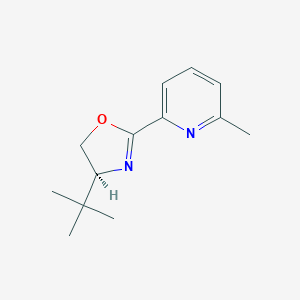

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

描述

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This could involve various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography for solid compounds.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, and stability under various conditions.科学研究应用

Scalable Synthesis

A scalable synthesis method for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand has been developed, addressing the need for efficient, dependable, and scalable synthetic routes from inexpensive and commercially available picolinic acid. This synthesis provides a route suitable for PyOx derivatives production (Shimizu, Holder, & Stoltz, 2013).

Role in Complex Synthesis

In the field of complex synthesis, (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole derivatives have been utilized. For instance, the tert-butyl carbazate reacted with ammonium thiocyanate and phenyl isothiocyanate, leading to compounds with potential biological activity (Ghoneim & Mohamed, 2013).

Inhibition of 5-Lipoxygenase-Activating Protein

The compound's derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid, exhibited potent inhibition of 5-lipoxygenase-activating protein (FLAP), which has implications in the development of treatments for asthma (Stock et al., 2011).

Asymmetric Coordination Chemistry

Chiral derivatives of (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole have been used as auxiliaries in asymmetric coordination chemistry, especially in the synthesis of polypyridyl ruthenium complexes, facilitating the transfer of chirality and expanding the toolbox for asymmetric synthesis (Wenzel & Meggers, 2012).

Role in Ligand Optimization

Optimization of 2-aminopyrimidines as ligands of the histamine H4 receptor, where systematic modifications of the core pyrimidine moiety were explored, including derivatives of (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole, highlights its role in enhancing ligand efficacy (Altenbach et al., 2008).

Photophysical Properties in Platinum(II) Complexes

The compound's derivatives have been studied for their role in altering the photophysical properties of Platinum(II) complexes, indicating its potential application in material sciences and photophysics (Hsieh et al., 2009).

Antibacterial Activity

Derivatives of (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole have shown promising results in antibacterial activity, as evidenced by studies on compounds like diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate (Boukhssas et al., 2017).

安全和危害

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.

未来方向

This could involve potential applications of the compound, areas for further research, and any improvements that could be made to its synthesis.

属性

IUPAC Name |

(4S)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWBZSGKOQHPDW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)C2=N[C@H](CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452618 | |

| Record name | 2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole | |

CAS RN |

199277-80-0 | |

| Record name | 2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。